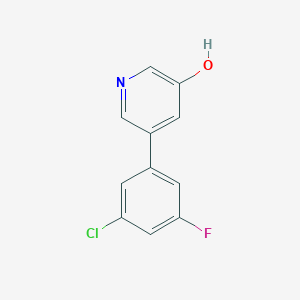

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol

Descripción

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol is a halogenated pyridine derivative characterized by a pyridin-3-ol core substituted at the 5-position with a 3-chloro-5-fluorophenyl group. The presence of both chlorine and fluorine substituents on the phenyl ring introduces electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and intermolecular interactions. Structural analogs of this compound often vary in substituent positions, halogen types, or additional functional groups, leading to distinct physicochemical and biological properties .

Propiedades

IUPAC Name |

5-(3-chloro-5-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-9-1-7(2-10(13)4-9)8-3-11(15)6-14-5-8/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQDHCJRULXBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682885 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-63-9 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-hydroxypyridine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: The major products include 5-(3-chloro-5-fluorophenyl)pyridin-3-one.

Reduction: The major products include 5-(3-chloro-5-fluorophenyl)pyridin-3-amine.

Substitution: The major products depend on the nucleophile used, such as 5-(3-methoxy-5-fluorophenyl)pyridin-3-ol.

Aplicaciones Científicas De Investigación

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol, highlighting differences in substituents, molecular formulas, and molecular weights.

Key Findings from Structural Comparisons:

Halogenation Effects: Chlorine and fluorine substituents (as in the target compound) increase electrophilicity and metabolic stability compared to non-halogenated analogs. Adjacent fluorine atoms (e.g., in ) reduce steric hindrance but may weaken aromatic π-π interactions due to increased electron withdrawal.

Functional Group Influence :

- Methoxy-substituted analogs () exhibit higher solubility in polar solvents compared to purely halogenated derivatives. The OCH₃ group can act as a hydrogen-bond acceptor, altering binding affinities in biological systems .

- The hydroxyl group on the pyridine ring enables hydrogen bonding, a critical feature for interactions with biological targets like enzymes or receptors .

Positional Isomerism :

- Substituent positions significantly impact molecular geometry. For example, 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol has a para-chloro group, which may induce different conformational preferences compared to meta-substituted analogs.

Limitations in Current Data:

While structural comparisons are well-documented in catalogs (), experimental data on physicochemical properties (e.g., logP, pKa) or biological activity for these compounds remain sparse. Further studies are needed to correlate structural features with functional outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.